(Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate
Description
Properties
IUPAC Name |
methyl (13Z)-13-benzylidene-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-22-17(20(26)27-2)18(14-10-6-7-11-15(14)28-22)24-19(25)16(29-21(24)23-22)12-13-8-4-3-5-9-13/h3-12,17-18H,1-2H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGBMOMRGCSDKR-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC=CC=C5)SC4=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=CC=CC=C5)/SC4=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a complex organic compound with significant potential in medicinal chemistry. With a molecular formula of C22H18N2O4S and a molecular weight of 406.46 g/mol, this compound has garnered attention for its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that compounds structurally related to (Z)-methyl 2-benzylidene-5-methyl-1-oxo have demonstrated notable antimicrobial properties. For instance, studies on benzylidene derivatives reveal their ability to inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within effective ranges against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/ml) | Target Organisms |
|---|---|---|
| Benzylidene derivative A | 0.01 | E. coli, S. aureus |
| Benzylidene derivative B | 0.05 | Pseudomonas aeruginosa |
| (Z)-methyl 2-benzylidene derivative | TBD | TBD |
Cytotoxicity and Anticancer Effects
In vitro studies have shown that related compounds can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often dose-dependent, with higher concentrations leading to significant reductions in cell viability .
Table 2: Cytotoxicity of Related Compounds
| Compound Name | Concentration (mg/ml) | Cell Line | Viability (%) |
|---|---|---|---|
| Benzylidene derivative A | 0.01 | MCF-7 | 80 |
| Benzylidene derivative B | 0.1 | HeLa | 65 |
| (Z)-methyl 2-benzylidene derivative | TBD | TBD | TBD |
The mechanisms through which these compounds exert their biological effects may include:
- Inhibition of Cell Wall Synthesis : Some derivatives disrupt the synthesis of bacterial cell walls.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
- Biofilm Disruption : Certain studies indicate that these compounds can inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence .
Study on Antimicrobial Efficacy
A recent study published in the Journal of General Genetic Resources focused on the antimicrobial activity of a benzylidene derivative similar to (Z)-methyl 2-benzylidene-5-methyl-1-oxo. The study found that this compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria and significantly reduced biofilm formation .
Study on Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of a related benzylidene compound on MCF-7 cells. Results indicated that at concentrations above 0.1 mg/ml, there was a marked decrease in cell viability due to apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Thiazolo-Pyrimidine Derivatives ()
Compounds such as (2Z)-2-(substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (e.g., 11a , 11b ) share the thiazolo-pyrimidine core but differ in:
- Heterocyclic Fusion : The target compound replaces the pyrimidine ring with a larger [1,3,5]oxadiazocine system, altering ring strain and conjugation pathways.
- Substituents : The methyl ester in the target compound contrasts with the nitrile group in 11a,b , impacting dipole moments and bioactivity .
- Spectral Data :
Table 1: Key Differences in Thiazolo-Pyrimidine Analogs
1,3-Oxazepine and Oxadiazine Derivatives ()
Compounds like 1,3-oxazepines and 1,2,5-oxadiazines share heteroatom-rich rings but differ in:
- Ring Size and Heteroatoms : The target’s 8-membered oxadiazocine vs. 7-membered oxazepines or 6-membered oxadiazines. Larger rings exhibit unique puckering dynamics, as described by Cremer-Pople coordinates .
- Synthetic Routes : Oxadiazocine synthesis likely involves multi-step cyclization, whereas oxazepines are formed via hydrazide condensations (e.g., M4a-e in ) .
Structural and Conformational Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
